3-(2-Phenylthiazol-5-YL)indolizine-1-carboxylic acid

Catalog No.
S15848122
CAS No.
M.F
C18H12N2O2S
M. Wt
320.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Phenylthiazol-5-YL)indolizine-1-carboxylic ac...

Product Name

3-(2-Phenylthiazol-5-YL)indolizine-1-carboxylic acid

IUPAC Name

3-(2-phenyl-1,3-thiazol-5-yl)indolizine-1-carboxylic acid

Molecular Formula

C18H12N2O2S

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C18H12N2O2S/c21-18(22)13-10-15(20-9-5-4-8-14(13)20)16-11-19-17(23-16)12-6-2-1-3-7-12/h1-11H,(H,21,22)

InChI Key

GZHVQYUHOPQCPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(S2)C3=CC(=C4N3C=CC=C4)C(=O)O

3-(2-Phenylthiazol-5-YL)indolizine-1-carboxylic acid is a complex organic compound that belongs to a class of heterocyclic compounds known as indolizines. It features a unique structure characterized by the presence of an indolizine core fused with a phenylthiazole moiety. The compound's molecular formula is C13H9N1O2S1C_{13}H_{9}N_{1}O_{2}S_{1}, and it has a molecular weight of approximately 245.28 g/mol. The presence of both the indolizine and thiazole rings contributes to its potential biological activity and chemical reactivity.

The chemical reactivity of 3-(2-Phenylthiazol-5-YL)indolizine-1-carboxylic acid is influenced by the functional groups present in its structure. Key reactions may include:

  • Electrophilic Aromatic Substitution: The phenyl group can undergo electrophilic substitution reactions, allowing for further functionalization.
  • Nucleophilic Substitution: The carboxylic acid group can act as a nucleophile, participating in esterification or amidation reactions.
  • Decarboxylation: Under certain conditions, the carboxylic acid may lose carbon dioxide, leading to the formation of derivatives with altered biological properties.

Compounds containing indolizine and thiazole moieties have been studied for various biological activities, including:

  • Antimicrobial Activity: Some derivatives have shown promise against bacterial and fungal strains.
  • Anti-inflammatory Properties: Certain indolizines are known to inhibit cyclooxygenase enzymes, suggesting potential as anti-inflammatory agents.
  • Anticancer Activity: Preliminary studies indicate that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines.

The synthesis of 3-(2-Phenylthiazol-5-YL)indolizine-1-carboxylic acid can be achieved through several methods, including:

  • Condensation Reactions: The compound can be synthesized via condensation between appropriate thiazole derivatives and indolizine precursors under acidic or basic conditions.
  • Cyclization Reactions: Utilizing cyclization techniques involving thiazole and indolizine precursors can yield the target compound.
  • Functional Group Modification: Starting from simpler indolizine or thiazole compounds, subsequent functionalization can lead to the desired structure.

3-(2-Phenylthiazol-5-YL)indolizine-1-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it could serve as a lead compound for drug development targeting inflammation or cancer.
  • Material Science: Its unique structural properties may find applications in organic electronics or photonic devices.
  • Chemical Research: As a versatile building block, it can be used in synthetic chemistry for creating more complex molecules.

Interaction studies involving 3-(2-Phenylthiazol-5-YL)indolizine-1-carboxylic acid focus on its binding affinity with biological targets such as enzymes and receptors. Molecular docking studies have indicated that this compound may interact effectively with cyclooxygenase enzymes, similar to established anti-inflammatory drugs. These studies often utilize computational methods to predict binding modes and affinities.

Several compounds share structural similarities with 3-(2-Phenylthiazol-5-YL)indolizine-1-carboxylic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Methyl-4-phenylthiazole-5-carboxylic acidThiazole ring with carboxylic acidExhibits antimicrobial properties
3-Oxo-2,5,6,7,8,8a-hexahydro-indolizineIndolizine core with additional saturationPotentially more stable due to saturation
4-Cyanobenzoyl-indolizine derivativesIndolizine with cyano groupEnhanced COX inhibition activity compared to others

These compounds illustrate various modifications that can be made to the indolizine and thiazole frameworks, highlighting the uniqueness of 3-(2-Phenylthiazol-5-YL)indolizine-1-carboxylic acid in its specific combination of functional groups and structural features.

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

320.06194880 g/mol

Monoisotopic Mass

320.06194880 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-15-2024

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